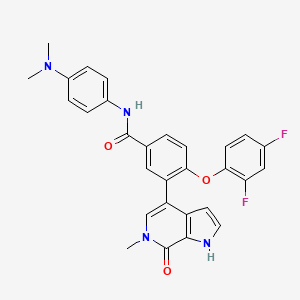
Brd4-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Brd4-IN-7 is a small molecule inhibitor targeting Bromodomain-containing protein 4 (BRD4), which is part of the Bromodomain and Extra-Terminal (BET) family. BRD4 is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a crucial role in regulating gene transcription. This compound has garnered significant attention due to its potential therapeutic applications in cancer and cardiovascular diseases .
Méthodes De Préparation
The synthesis of Brd4-IN-7 involves several steps. One method includes the preparation of a benzo[d]isoxazol scaffold, which is a common structure in BRD4 inhibitors . The synthetic route typically involves:
Formation of the benzo[d]isoxazol scaffold: This can be achieved through a cyclization reaction involving appropriate starting materials.
Functionalization: Introduction of various substituents to enhance the inhibitory activity and selectivity towards BRD4.
Purification: The final compound is purified using techniques such as column chromatography.
For industrial production, the process may be scaled up with optimizations to improve yield and reduce costs. This often involves using more efficient catalysts and solvents, as well as optimizing reaction conditions .
Analyse Des Réactions Chimiques
Brd4-IN-7 undergoes several types of chemical reactions:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which can replace specific groups on the molecule.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of this compound, while substitution could introduce new functional groups .
Applications De Recherche Scientifique
Brd4-IN-7 has a wide range of scientific research applications:
Cancer Research: It has shown potential in inhibiting the proliferation of various cancer cells, including prostate and breast cancer cells.
Cardiovascular Diseases: BRD4 inhibitors like this compound are being explored for their potential to treat cardiovascular diseases by regulating gene expression involved in heart function.
Epigenetics: As an epigenetic regulator, this compound is used to study the role of BRD4 in gene transcription and chromatin remodeling.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting BRD4.
Mécanisme D'action
Brd4-IN-7 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This inhibition disrupts the recruitment of transcription factors and other regulatory proteins, leading to altered gene expression. The primary molecular targets include the bromodomains BD1 and BD2 of BRD4, which are crucial for its role in transcriptional regulation .
Comparaison Avec Des Composés Similaires
Brd4-IN-7 is compared with other BRD4 inhibitors such as:
JQ1: A well-known BRD4 inhibitor with a similar mechanism of action but different chemical structure.
OTX015: Another BRD4 inhibitor that has shown promise in clinical trials for cancer treatment.
I-BET762: Known for its potent inhibitory activity against BRD4 and other BET family members.
The uniqueness of this compound lies in its specific binding affinity and selectivity for BRD4, making it a valuable tool for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C29H24F2N4O3 |
|---|---|
Poids moléculaire |
514.5 g/mol |
Nom IUPAC |
4-(2,4-difluorophenoxy)-N-[4-(dimethylamino)phenyl]-3-(6-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-4-yl)benzamide |
InChI |
InChI=1S/C29H24F2N4O3/c1-34(2)20-8-6-19(7-9-20)33-28(36)17-4-10-25(38-26-11-5-18(30)15-24(26)31)22(14-17)23-16-35(3)29(37)27-21(23)12-13-32-27/h4-16,32H,1-3H3,(H,33,36) |
Clé InChI |
CDWCCBQFAZVRIT-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C2=C(C1=O)NC=C2)C3=C(C=CC(=C3)C(=O)NC4=CC=C(C=C4)N(C)C)OC5=C(C=C(C=C5)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


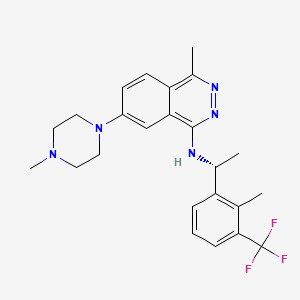

![4-[[3,5-bis(fluoranyl)phenyl]methyl]-N-[(4-bromophenyl)methyl]piperazine-1-carboxamide](/img/structure/B12376572.png)
![benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B12376576.png)
![3-[3-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-1-yl]-N-[4-(triazol-2-yl)butyl]benzamide](/img/structure/B12376579.png)

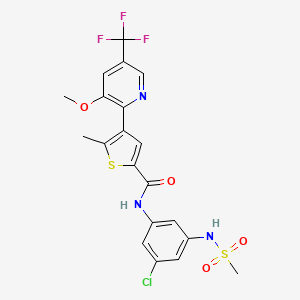
![3-[dimethyl-[3-[4-[(E,3E)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]quinolin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B12376593.png)
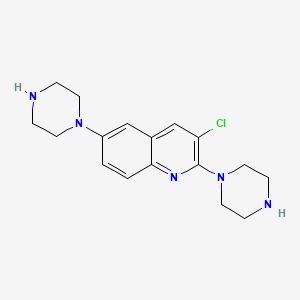
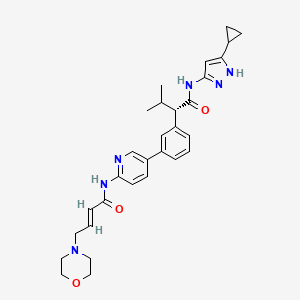
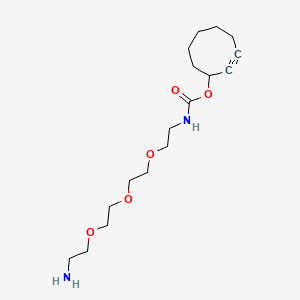
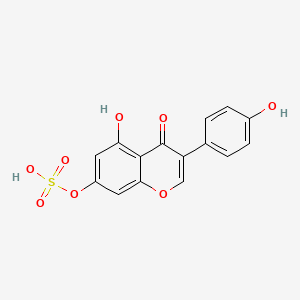
![dithiolan-4-yl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B12376612.png)
![tripotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B12376619.png)
